molecular formula C7H5NO5 B181690 3-Hydroxy-2-nitrobenzoic acid CAS No. 602-00-6

3-Hydroxy-2-nitrobenzoic acid

Cat. No. B181690
CAS RN: 602-00-6
M. Wt: 183.12 g/mol
InChI Key: KPDBKQKRDJPBRM-UHFFFAOYSA-N
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Description

3-Hydroxy-2-nitrobenzoic acid, also known as 3-Nitrosalicylic acid, is a chemical compound with the empirical formula C7H5NO5 . It is generally used as a corrosion inhibitor and can be used as a supporting electrolyte for the electrodeposition of pyrrole on zinc for corrosion protection .


Synthesis Analysis

Nitration of α-resorcylic acid (3,5-dihydroxybenzoic acid) to 3,5-dihydroxy-2-nitrobenzoic acid and 3,5-dihydroxy-4-nitrobenzoic acid has been described . Another method involves the nitration of benzoic acid .


Molecular Structure Analysis

The molecular weight of 3-Hydroxy-2-nitrobenzoic acid is 183.12 . The SMILES string representation is OC(=O)c1cccc(c1O)N+[O-] . The InChI representation is 1S/C7H5NO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11) .


Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Physical And Chemical Properties Analysis

3-Hydroxy-2-nitrobenzoic acid is a crystalline solid with a melting point of 142-147 °C . It has a quality level of 100 and an assay of ≥98.0% (HPLC) .

Scientific Research Applications

1. In Metal Chelation and Thermodynamics

Vyas and Mathur (2009) explored the stability constants of rare earth metal chelates using hydroxybenzoic acid derivatives, including 3-Hydroxy-2-nitrobenzoic acid. They employed different computational methods to evaluate these constants and observed favorable thermodynamic parameters (ΔG°, ΔH°, ΔS°) for complex formation between metal and ligands, indicating potential applications in metal chelation and thermodynamic studies (Vyas & Mathur, 2009).

2. In Crystallography and Chemical Properties Analysis

Research by D'Angelo et al. (2008) involved synthesizing Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, a close relative of 3-Hydroxy-2-nitrobenzoic acid. Their work focused on determining structures via X-ray crystallography and analyzing the anticonvulsant activities and other physical properties of these compounds (D'Angelo et al., 2008).

3. In Nanoplate Synthesis and Sensor Properties

Su et al. (2010) utilized p-nitrobenzoic acid, closely related to 3-Hydroxy-2-nitrobenzoic acid, in a novel hydrothermal process to synthesize WO3 nanoplates. This research highlighted the role of nitrobenzoic acid in the morphology and structure of nanoplates, which have significant applications in gas sensors due to their high sensitivity and quick response time (Su et al., 2010).

4. In Corrosion Inhibition

Eddy et al. (2018) investigated the efficiency of 3-nitrobenzoic acid as a corrosion inhibitor for metals like steel and aluminum. Their study combined experimental and theoretical methods, revealing significant inhibition efficiency and insights into the interaction between the inhibitor molecules and metal surfaces (Eddy et al., 2018).

5. In Environmental Bioremediation

A study by Tomita et al. (2003) on Pseudomonas fluorescens strain KU-7 demonstrated the role of 3-nitrobenzoic acid in the degradation of nitroaromatic compounds. This research is crucial for understanding the microbial pathways for bioremediation of environmental pollutants (Tomita et al., 2003).

Mechanism of Action

3-Hydroxy-2-nitrobenzoic acid has been reported as an oxidizing matrix generating a-series ions with higher intensity compared with conventional oxidizing matrices .

Safety and Hazards

3-Hydroxy-2-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

3-Hydroxy-2-nitrobenzoic acid can be used as a supporting electrolyte for the electrodeposition of pyrrole on zinc for corrosion protection . It can also be used as a ligand for the synthesis of complexes with iron and aluminum for chelating therapy .

properties

IUPAC Name

3-hydroxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDBKQKRDJPBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975623
Record name 3-Hydroxy-2-nitrobenzoic acid
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-nitrobenzoic acid

CAS RN

602-00-6
Record name 602-00-6
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Record name 3-Hydroxy-2-nitrobenzoic acid
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Record name 3-Hydroxy-2-nitrobenzoic Acid
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Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-2-nitrobenzoic acid (40 g, 0.20 mol) and KOH (160 g, 2.86 mol) in water (200 mL) was heated to reflux for 16 hr. 6N aqueous hydrochloric acid was added to the mixture to pH=3, then extracted with ethyl acetate (500 mL×4). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-hydroxy-2-nitrobenzoic acid (55 g), LC-MS (ESI) m/z 184 [M+1]−.
Quantity
40 g
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reactant
Reaction Step One
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160 g
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reactant
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200 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a 250 mL flask were added 3-chloro-2-nitrobenzoic acid (10 g, 49.6 mmol) and a potassium hydroxide solution (40 g, 727 mmol) in water (70 mL). The thick slurry was heated to reflux for 12 hours. The solution was cooled in ice and cautiously brought to pH 3 with concentrated HCl. The aqueous mixture was extracted with EtOAc (3×). The organic layers were combined, washed with brine, dried with sodium sulfate and concentrated in vacuo. The crude product mixture was dissolved in dichloromethane and the resulting yellow precipitate was filtered to afford Intermediate A-15A (6 g, 32.8 mmol, 66.0% yield). HPLC: RT=0.85 min (H2O/MeOH with TFA, Sunfire C18 3.5 μm, 2.1×30 mm, gradient=4 min, wavelength=220 nm); MS(ES): m/z=206 [M+Na]+; 1H NMR (400 MHz, chloroform-d) δ 7.56-7.35 (m, 1H), 7.23 (dd, J=7.9, 1.5 Hz, 1H).
Quantity
10 g
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reactant
Reaction Step One
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40 g
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reactant
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0 (± 1) mol
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reactant
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70 mL
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Synthesis routes and methods III

Procedure details

3-chloro-2-nitrobenzoic acid (30 g, 0.15 mol) and KOH (120 g, 2.14 mol) were dissolved in water (150 mL). The mixture was heated at reflux for 12 h. TLC (petroleum ether:ethyl acetate=1:1) showed the reaction was complete. The pH of mixture was adjusted to 3. The resulting mixture was extracted with ethyl acetate (2×300 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo to give the title compound (40 g, 100%) as a brown solid. 1H NMR (400 MHz, DMSO): δ 11.193 (s, 1H), 7.476 (t, 1H), 7.367 (d, 1H), 7.268 (d, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
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Quantity
120 g
Type
reactant
Reaction Step One
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Quantity
150 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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